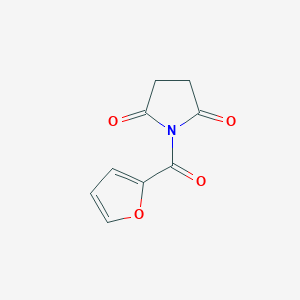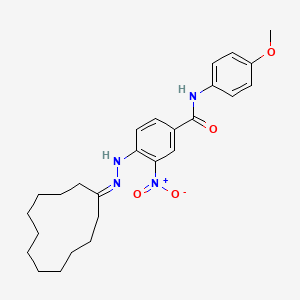![molecular formula C20H20ClN3O3 B10876982 (4Z)-4-{1-[(4-chloro-2,5-dimethoxyphenyl)amino]ethylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876982.png)
(4Z)-4-{1-[(4-chloro-2,5-dimethoxyphenyl)amino]ethylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4Z)-4-{1-[(4-chloro-2,5-dimethoxyphenyl)amino]ethylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule featuring a pyrazolone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{1-[(4-chloro-2,5-dimethoxyphenyl)amino]ethylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactionsThe reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of catalysts and solvents that can be easily recycled is common to enhance the efficiency and sustainability of the process .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups, converting them into amines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions include various substituted pyrazolones and quinone derivatives, which can be further utilized in different chemical syntheses .
科学研究应用
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for organic chemists .
Biology
Biologically, the compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy .
Medicine
In medicine, derivatives of this compound are being explored for their anti-inflammatory and anticancer properties. The presence of the chloro and methoxy groups enhances its ability to interact with biological targets, potentially leading to new therapeutic agents .
Industry
Industrially, the compound is used in the production of dyes and pigments. Its stable structure and vibrant color properties make it suitable for various applications in the textile and printing industries .
作用机制
The mechanism of action of (4Z)-4-{1-[(4-chloro-2,5-dimethoxyphenyl)amino]ethylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of biological pathways. This interaction is crucial in its potential therapeutic effects, such as anti-inflammatory or anticancer activities .
相似化合物的比较
Similar Compounds
- **(4Z)-4-{1-[(4-chloro-2,5-dimethoxyphenyl)amino]ethylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- **this compound
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for further research and development .
属性
分子式 |
C20H20ClN3O3 |
|---|---|
分子量 |
385.8 g/mol |
IUPAC 名称 |
4-[N-(4-chloro-2,5-dimethoxyphenyl)-C-methylcarbonimidoyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H20ClN3O3/c1-12(22-16-11-17(26-3)15(21)10-18(16)27-4)19-13(2)23-24(20(19)25)14-8-6-5-7-9-14/h5-11,23H,1-4H3 |
InChI 键 |
DVYKVOZRUZAFRG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NC3=CC(=C(C=C3OC)Cl)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)methyl]benzenesulfonamide](/img/structure/B10876903.png)

![2-(1H-pyrrol-1-yl)-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}benzohydrazide](/img/structure/B10876916.png)
![2-{1-[8,9-Dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-2-methylpropyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10876929.png)

![2-[2-(2-bromophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B10876949.png)
![2-({[(2E)-3-phenylprop-2-enoyl]carbamoyl}amino)ethyl (2E)-3-phenylprop-2-enoate](/img/structure/B10876952.png)

![N-{4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide](/img/structure/B10876965.png)
![1-{[1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B10876967.png)
![2-(4-methoxyphenyl)-N'-({[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)acetohydrazide](/img/structure/B10876971.png)
![3-hydroxy-1-methyl-4-[(4-methylphenyl)carbonyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10876976.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B10876988.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10876989.png)
